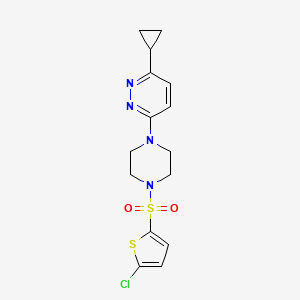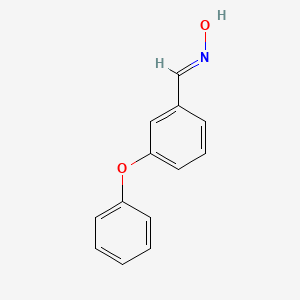
3-Phenoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzaldehyde oxime is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of oximes like 3-Phenoxybenzaldehyde oxime can be achieved through the oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen . Another method involves the conversion of carbonyl compounds (aliphatic, heterocyclic, and aromatic) into the corresponding oximes in excellent yields by simply grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 .
Chemical Reactions Analysis
Oxime radicals, which include 3-Phenoxybenzaldehyde oxime, have been known since 1964. Their broad synthetic potential was not recognized until the last decade, when numerous selective reactions of oxidative cyclization, functionalization, and coupling mediated by iminoxyl radicals were discovered . Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen has also been reported .
Physical And Chemical Properties Analysis
3-Phenoxybenzaldehyde oxime is a solid substance that should be stored at room temperature . The industrial product is dark brown oil. It has a boiling point of 173174 ℃ (399Pa), 170178 ℃ (533Pa), a melting point of 1314 ℃, and a flash point of 177 ℃. Its refractive index is 595, and it is water-soluble 58mg/L (25 °c) .
科学的研究の応用
Antidotes for Organophosphate Poisoning
Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They have the ability to reactivate the enzyme—acetylcholinesterase (AChE), which is inhibited by OPs . This makes them crucial in treating cases of OP poisoning, which accounts for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .
Pharmaceuticals and Drug Synthesis
Oximes serve as important intermediates for the synthesis of several pharmacological derivatives . They are used in the production of a variety of drugs, contributing significantly to medicinal chemistry .
Antibacterial Agents
Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens . These oxime-based antibiotics, such as cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime, are FDA-approved .
Anticancer Agents
Oximes have shown potential as anticancer agents . They have been found to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases are often implicated in cancer progression, making oximes a promising area of research in cancer therapeutics .
Anti-Inflammatory Agents
Some oximes have demonstrated anti-inflammatory activities . They are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in inflammatory responses, and their inhibition can help manage inflammatory conditions .
Antioxidants
Oximes have also been recognized for their antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases .
将来の方向性
Oximes, including 3-Phenoxybenzaldehyde oxime, have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that oximes, including 3-Phenoxybenzaldehyde oxime, could have potential future applications in various areas of medicine and pharmacology .
特性
IUPAC Name |
(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVECPZAOPMNW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxybenzaldehyde oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

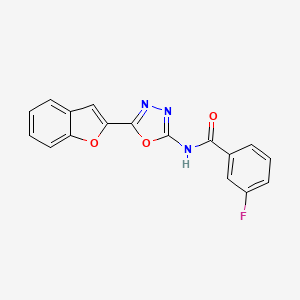
![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)
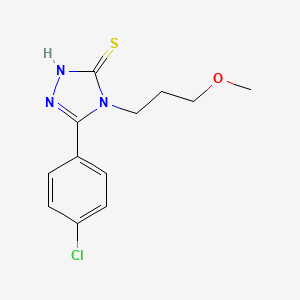
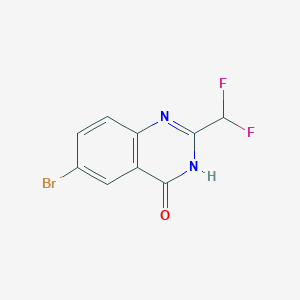
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)
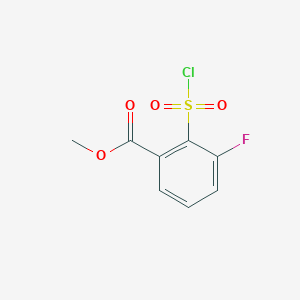
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
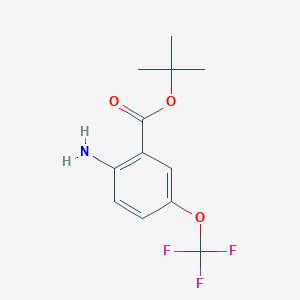
![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)
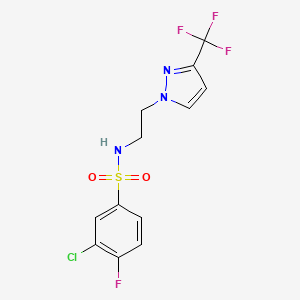
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)
